WP9QY, a cyclic peptide with the amino acid sequence WP9QY, is a synthetic molecule designed to mimic a specific loop region found on the tumor necrosis factor receptor 1 (TNFR1) [, , , ]. This particular loop region is crucial for the interaction between TNFα and TNFR1. By mimicking this loop, WP9QY acts as an antagonist, effectively blocking the binding of TNFα to its receptor [, , , , , , , , , , , , , , , , , ]. This antagonistic activity makes WP9QY a valuable tool in scientific research, particularly in studying the role of TNFα in various biological processes and disease models [, , , , , , , , , , , , , , , , , ].
While several studies mention the synthetic nature of WP9QY [, , ], specific details regarding its synthesis method, technical details, and parameters are not explicitly provided in the reviewed literature. Further investigation into peptide synthesis protocols and specialized chemical literature would be required to obtain a comprehensive understanding of WP9QY synthesis.
WP9QY's molecular structure is a cyclic peptide composed of nine amino acids: Tyrosine-Cysteine-Tryptophan-Serine-Glutamine-Tyrosine-Leucine-Cysteine-Tyrosine [, , , ]. The cyclic structure is formed by a disulfide bond between the two cysteine residues. This specific sequence was designed to mimic the critical TNFα recognition loop present on TNFR1 [, , , ]. A detailed analysis of WP9QY's three-dimensional structure, including bond lengths, angles, and spatial arrangement of amino acid residues, would require computational modeling or experimental techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
WP9QY exerts its biological activity primarily by binding to TNFα, preventing its interaction with TNFR1 [, , , , , , , , , , , , , , , , , ]. This competitive inhibition effectively blocks the downstream signaling cascade initiated by TNFα binding to its receptor [, , , , , , , , , , , , , , , , , ]. In addition to its antagonistic effect on TNFα, research suggests that WP9QY might also interact with RANKL, another protein involved in osteoclastogenesis [, , , , ]. This interaction suggests a potential dual mechanism of action, where WP9QY might also directly influence bone remodeling processes independent of TNFα signaling. Further research is crucial to fully understand the complex interplay of these mechanisms.
Inflammatory Bone Diseases: WP9QY effectively reduced inflammation and bone destruction in animal models of rheumatoid arthritis [, ] and periodontitis [, ]. It showed promising results in preventing bone loss and promoting bone formation, suggesting its potential as a therapeutic agent for inflammatory bone diseases [, , , ].
Osteoporosis: Research indicates that WP9QY can prevent bone loss induced by ovariectomy or low dietary calcium in mice, suggesting its potential application in treating osteoporosis [].
Angiogenesis: WP9QY exhibited a protective effect on brain microvascular endothelial cells under serum starvation conditions, suggesting its potential role in influencing angiogenesis [].
Cardiovascular Disease: In a study on heart failure patients, WP9QY inhibited TNFα-mediated platelet activity, indicating potential applications in addressing oxidative stress and inflammation associated with cardiovascular disease [].
Metabolic Disorders: Research suggests that WP9QY can block the effects of thyroid-stimulating hormone (TSH) on insulin signaling in adipocytes, highlighting its potential role in understanding and addressing metabolic disorders like insulin resistance [, ].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6